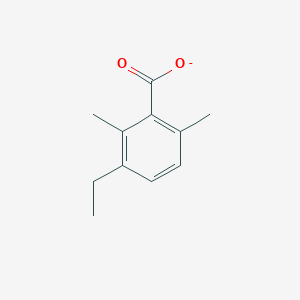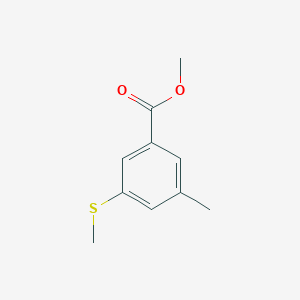
5-(4-bromophenyl)-1H-pyrimidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Bromophenyl)-1H-pyrimidin-2-one is a heterocyclic compound that features a pyrimidine ring substituted with a bromophenyl group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromophenyl)-1H-pyrimidin-2-one typically involves the cyclocondensation of a chalcone derivative with urea or its analogs. One common method is the Claisen–Schmidt condensation followed by Michael addition. For example, a chalcone derivative can be formed by reacting 4-bromobenzaldehyde with acetophenone under basic conditions. This chalcone can then undergo Michael addition with urea in the presence of a base such as triethylamine to yield the desired pyrimidinone .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply.
Análisis De Reacciones Químicas
Types of Reactions
5-(4-Bromophenyl)-1H-pyrimidin-2-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The pyrimidine ring can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can replace the bromine atom under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride can be employed.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki–Miyaura coupling reactions.
Major Products
Substitution: Products include various substituted pyrimidinones.
Oxidation and Reduction: Products include oxidized or reduced forms of the pyrimidine ring.
Coupling: Products include biaryl compounds formed through carbon-carbon bond formation.
Aplicaciones Científicas De Investigación
5-(4-Bromophenyl)-1H-pyrimidin-2-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antiviral, and anti-inflammatory agent.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of 5-(4-bromophenyl)-1H-pyrimidin-2-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For example, it could inhibit enzymes involved in DNA replication or protein synthesis, thereby exhibiting anticancer or antiviral activities .
Comparación Con Compuestos Similares
Similar Compounds
4-Bromophenylacetic Acid: Another bromine-substituted aromatic compound with different functional groups.
Thiazole Derivatives: Compounds with a thiazole ring that exhibit similar biological activities.
Uniqueness
5-(4-Bromophenyl)-1H-pyrimidin-2-one is unique due to its specific substitution pattern and the presence of both a bromophenyl group and a pyrimidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
27793-99-3 |
|---|---|
Fórmula molecular |
C10H7BrN2O |
Peso molecular |
251.08 g/mol |
Nombre IUPAC |
5-(4-bromophenyl)-1H-pyrimidin-2-one |
InChI |
InChI=1S/C10H7BrN2O/c11-9-3-1-7(2-4-9)8-5-12-10(14)13-6-8/h1-6H,(H,12,13,14) |
Clave InChI |
FCWPEJHWFZWTIE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CNC(=O)N=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


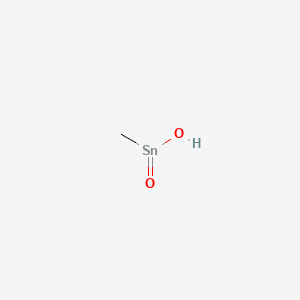
![3-Methyl-2-[3-(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-1-ium-1-yl]butan-1-ol;hexafluorophosphate](/img/structure/B14759898.png)
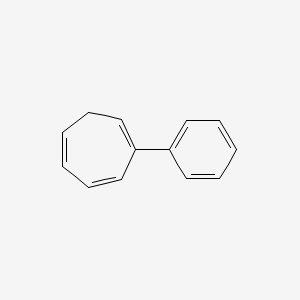
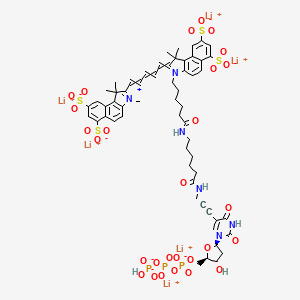
![1-(6,6-Dimethylbicyclo[3.1.0]hexan-3-yl)ethan-1-one](/img/structure/B14759906.png)


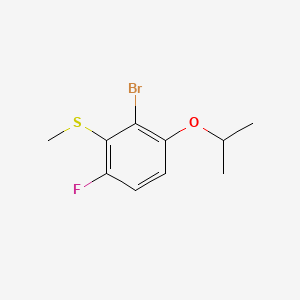
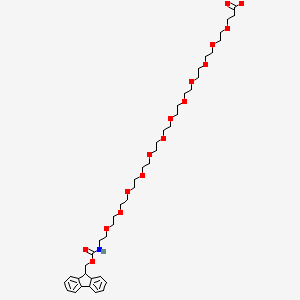
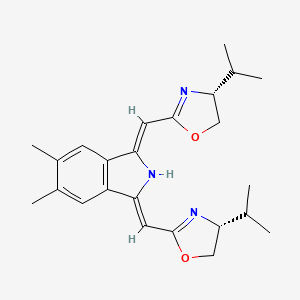
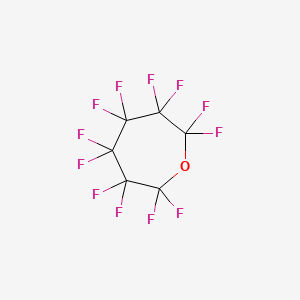
![5,7-dihydroxy-2-[4-[[(2S)-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4-oxo-2,3-dihydrochromen-6-yl]oxy]phenyl]-6-methylchromen-4-one](/img/structure/B14759950.png)
